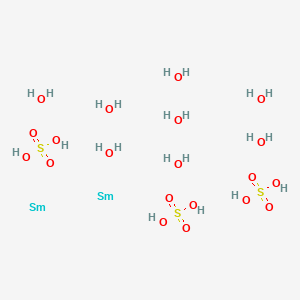
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate
Overview
Description
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate is a useful research compound. Its molecular formula is C10H8Cl2FNO3 and its molecular weight is 280.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
A synthesis method for ethyl 2,6-dichloro-5-fluoronicotinoyl acetate achieved a yield of about 71% by treating 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride and reacting it with potassium ethyl malonate and magnesium chloride-triethylamine in ethyl acetate (Zhou Yan-feng, 2007).
An efficient and scalable synthesis method for ethyl 2,6-dichloro-5-fluoronicotinoyl acetate using the Blaise reaction as a key step has been developed. This method employed methanesulfonic acid as an in situ activator of zinc, making the Blaise reaction safe and viable for large-scale operations (B. Choi et al., 2005).
A related compound, ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, was identified as key in the synthesis of Quinolone antibacterial agents. Improvements in the reaction process were achieved by using cost-effective materials and selecting the best reagents (Zhu Qiu-feng, 2005).
The discovery of the decarboxylative Blaise reaction led to a single-step efficient synthesis of 2,6-dichloro-5-fluoronicotinoylacetate, further streamlining the production process (Jae Hoon Lee et al., 2007).
The compound has been used in the synthesis of Tosufloxacin p-tosylate, a process that achieved an overall yield of 72.6%. This highlights its potential application in pharmaceutical synthesis (L. Ming, 2003).
properties
IUPAC Name |
butanoyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-3-7(15)17-10(16)5-4-6(13)9(12)14-8(5)11/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBOAJXVPZSVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B8058049.png)






![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)

